molecular formula C20H12F4N2O4 B3592223 N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B3592223
M. Wt: 420.3 g/mol
InChI Key: SGVRBXUBWBSARG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with fluorophenyl and nitrophenoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring, which can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Etherification: The formation of the phenoxy linkage, typically through a nucleophilic aromatic substitution reaction involving a phenol and a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The nitro and trifluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-trifluoromethylphenyl)-2-furamide
  • 4-methyl-N-(3-trifluoromethylphenyl)benzamide
  • 2-chloro-N-(3-trifluoromethylphenyl)acetamide

Uniqueness

N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide stands out due to its unique combination of fluorine, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O4/c21-14-2-1-3-15(11-14)25-19(27)12-4-7-16(8-5-12)30-18-9-6-13(20(22,23)24)10-17(18)26(28)29/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVRBXUBWBSARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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